REACTION_CXSMILES
|
[CH3:1][C:2]1[C:3]([N+:10]([O-])=O)=[C:4]([CH:6]=[C:7]([CH3:9])[CH:8]=1)[NH2:5].[H][H]>C(O)C.[Pd]>[NH2:10][C:3]1[C:2]([CH3:1])=[CH:8][C:7]([CH3:9])=[CH:6][C:4]=1[NH2:5]
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
CC=1C(=C(N)C=C(C1)C)[N+](=O)[O-]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
250 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture is filtrated over celite
|
Type
|
WASH
|
Details
|
washed with ethanol
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(C=C1C)C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.04 g | |
YIELD: PERCENTYIELD | 97.1% | |
YIELD: CALCULATEDPERCENTYIELD | 99.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |